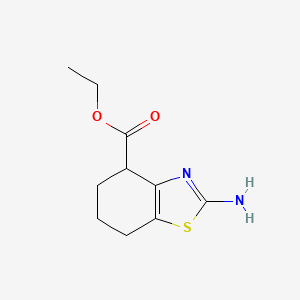

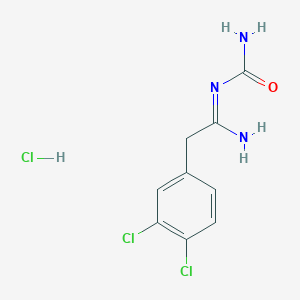

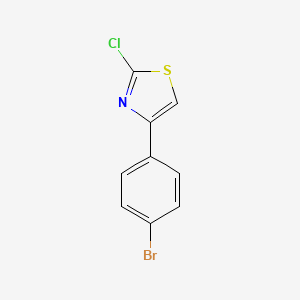

(3-溴苯乙氧基)(叔丁基)二甲基硅烷

描述

Synthesis Analysis

The synthesis of bromine-containing organosilicon compounds often involves the use of brominated precursors. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involved the lithiation of a brominated benzene followed by a reaction with 2-methyl-2-nitrosopropane . Although the synthesis of (3-Bromophenethoxy)(tert-butyl)dimethylsilane is not described, similar methodologies could potentially be applied, such as bromination of phenolic compounds followed by a reaction with organosilicon reagents.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be complex, as seen in the structure determination of various silacyclohexane and silacyclooctane derivatives . These compounds often exhibit interesting configurations and can undergo transformations upon heating, such as ring contractions. The molecular structure of (3-Bromophenethoxy)(tert-butyl)dimethylsilane would likely show the influence of the bromine atom on the electronic distribution and the steric effects of the tert-butyl and dimethylsilane groups.

Chemical Reactions Analysis

Bromine atoms in organosilicon compounds can participate in various chemical reactions, including catalytic dimerization and elimination reactions. For instance, bromide ion catalyzed the dimerization of a silabicyclohexane compound , and bromine elimination was used to prepare a butadiene derivative . (3-Bromophenethoxy)(tert-butyl)dimethylsilane could potentially undergo similar reactions, such as elimination or substitution, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromine-containing organosilicon compounds can vary widely. The presence of bromine can affect the compound's reactivity, boiling point, and solubility. For example, the electrophosphorescent intermediate synthesized in one study showed a 20% overall yield, indicating a potentially challenging purification process . The tert-butyl group can impart steric hindrance, influencing the compound's reactivity and physical state. The properties of (3-Bromophenethoxy)(tert-butyl)dimethylsilane would need to be determined experimentally, but it is likely to exhibit characteristics similar to other bulky brominated organosilicon compounds.

科学研究应用

1. 钯催化的级联交叉偶联

(3-溴苯乙氧基)(叔丁基)二甲基硅烷用于钯催化的分子内/分子间级联交叉偶联。一项研究证明了其在合成茚类似物和交叉共轭四烯等产物中的作用,展示了其在复杂有机合成中的潜力(Demircan,2014)。

2. 制备高亮度荧光发射纳米粒子

该化合物有助于合成具有高荧光发射的纳米粒子。它在创建杂二官能聚芴烯中的应用产生了稳定的纳米粒子,可用于各种科学和工业应用,表现出明亮且持久的荧光(Fischer、Baier 和 Mecking,2013)。

3. 研究化学化合物中的位阻

涉及 (3-溴苯乙氧基)(叔丁基)二甲基硅烷的研究有助于理解位阻对分子行为的影响。它在合成特定亚甲基膦中得到应用,提供了对它们的热不稳定性和分子内运动的见解,突出了其在研究化学稳定性和反应机理中的重要性(Schmidbaur、Blaschke 和 Köhler,1977)。

4. 新型化学结构的合成

该化合物是合成新型化学结构(如手性 [10]苯甲环和芳基桥联二甲氧基[2.10]MCP-4',5'-二甲基羧酸盐)的关键。此类合成扩展了有机化学的范围,为新材料和药物应用提供了潜力(Akther 等人,2017;2018)。

5. 抗氧化剂和聚合抑制剂的开发

研究表明,(3-溴苯乙氧基)(叔丁基)二甲基硅烷的衍生物可以作为有效的抗氧化剂和聚合抑制剂。这些特性在需要控制氧化和聚合的工业应用中至关重要(Lucarini 等人,2001)。

6. 先进聚合物合成

该化合物用于先进聚合物合成,特别是在创建含大分子聚炔的苯并恶嗪中。这些聚合物因其在交联聚合中的潜在用途而具有重要意义,这对于开发具有独特性能的新材料至关重要(Gulia、Ejfler 和 Szafert,2012)。

作用机制

Target of Action

It is often used as a reagent in the synthesis of various pharmaceutical compounds .

Mode of Action

(3-Bromophenethoxy)(tert-butyl)dimethylsilane is a bromo silyl ether . It is used to introduce propanol functionality to many pharmaceuticals . The exact mode of interaction with its targets depends on the specific synthesis process and the resulting compound.

Biochemical Pathways

It is used as a reagent in the synthesis of various pharmaceutical compounds, which can affect a wide range of biochemical pathways depending on the specific compound synthesized .

Result of Action

As a reagent in the synthesis of various pharmaceutical compounds, its effects would be dependent on the specific compound synthesized .

Action Environment

The action, efficacy, and stability of (3-Bromophenethoxy)(tert-butyl)dimethylsilane can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to be stored in a refrigerated environment .

属性

IUPAC Name |

2-(3-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-10-9-12-7-6-8-13(15)11-12/h6-8,11H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFLXGYDQUBZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467903 | |

| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenethoxy)(tert-butyl)dimethylsilane | |

CAS RN |

249937-07-3 | |

| Record name | [2-(3-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。